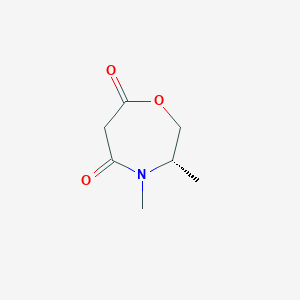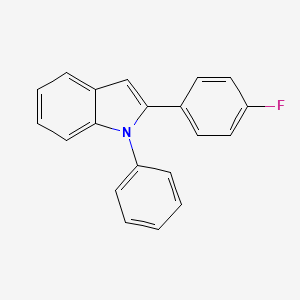
1H-Indole, 2-(4-fluorophenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorophenyl group at the second position and a phenyl group at the first position of the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as bromine or chlorine can be used for halogenation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of isatin derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives are known to interact with various biological targets, making them useful in the study of biochemical pathways and cellular processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as agonists or antagonists of nuclear receptors, such as the aryl hydrocarbon receptor (AHR), which plays a role in regulating gene expression and immune responses . Additionally, these compounds can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be compared with other indole derivatives, such as:
Isatin (1H-indole-2,3-dione): Known for its use in the synthesis of dyes and pharmaceuticals.
Ramatroban: A prostaglandin D2 inhibitor with a similar indole structure.
Indolizine: An isomeric compound with interesting biological and optical properties.
The uniqueness of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
152574-74-8 |
|---|---|
Fórmula molecular |
C20H14FN |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1-phenylindole |
InChI |
InChI=1S/C20H14FN/c21-17-12-10-15(11-13-17)20-14-16-6-4-5-9-19(16)22(20)18-7-2-1-3-8-18/h1-14H |
Clave InChI |
RUEMCPDLFJHIBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


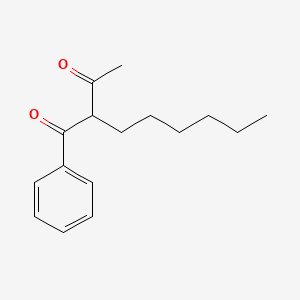
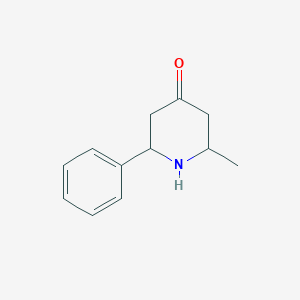
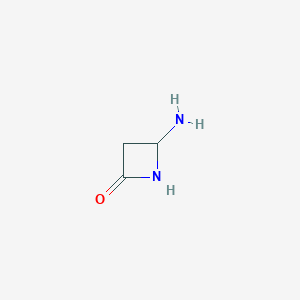
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
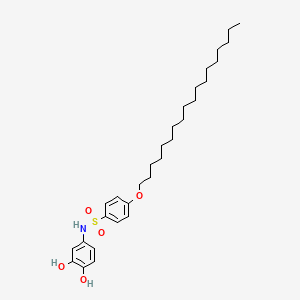
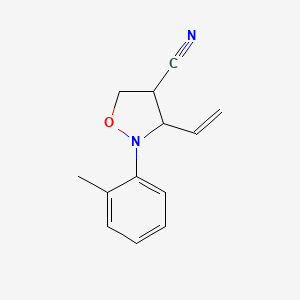
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
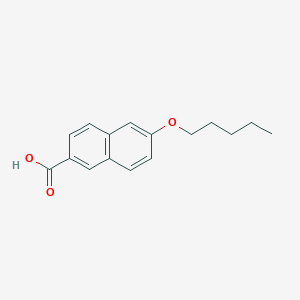
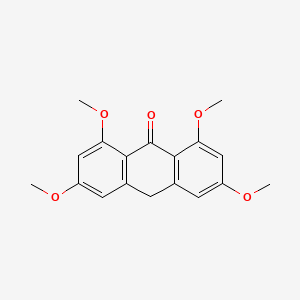
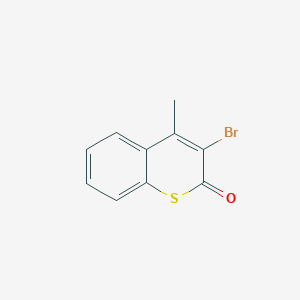

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
